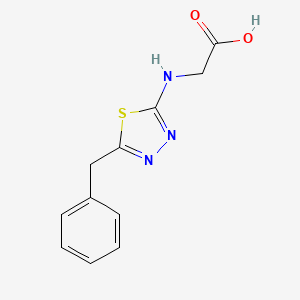

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine

Description

Contextual Significance of 1,3,4-Thiadiazole (B1197879) Heterocycles in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry due to its presence in numerous commercially available drugs and its versatile biological activities. nih.gov The strong aromaticity of the thiadiazole ring, its in vivo stability, and its role as a bioisostere for other rings like thiazole (B1198619) or pyrimidine (B1678525) contribute to its pharmacological potential. nih.govnih.gov The inclusion of the =N-C-S- linkage is also considered a key contributor to its bioactivity. nih.gov

Derivatives of 1,3,4-thiadiazole have been extensively researched and have demonstrated a wide spectrum of pharmacological effects. nih.gov These include:

Antimicrobial Activity: Exhibiting effects against bacteria and fungi. nih.govdovepress.com

Anticancer Properties: Showing potential in inhibiting the growth of various cancer cell lines. nih.govnih.gov

Anti-inflammatory Effects: Demonstrating the ability to reduce inflammation. nih.gov

Anticonvulsant Activity: Showing promise in the management of seizures. nih.gov

Carbonic Anhydrase Inhibition: A property utilized in drugs for conditions like glaucoma. nih.govnih.gov

The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive modification, enabling medicinal chemists to fine-tune its biological profile for specific therapeutic targets. nih.gov For instance, introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core has been observed to enhance anticancer effects. nih.gov

Overview of Glycine (B1666218) Conjugates and Derivatives in Bioactive Compound Design

Glycine, the simplest amino acid, is frequently used in the design of bioactive compounds to modify the properties of a parent molecule. nih.gov The conjugation of molecules with glycine can lead to several advantageous changes, such as improved water solubility, enhanced stability, and altered bioactivity. nih.gov This strategy aims to create new chemical entities with better efficacy and more favorable physicochemical properties. researchgate.net

The process of glycine conjugation plays a crucial role in the metabolism and detoxification of various substances in the body. mdpi.com In drug design, attaching a glycine moiety can transform a parent compound into a prodrug, which may be hydrolyzed at the target site to release the active agent. nih.gov This can lead to improved drug delivery and reduced systemic toxicity. researchgate.netmdpi.com Research has shown that conjugating natural compounds and synthetic molecules with amino acids like glycine can enhance their pharmacological properties, including antimicrobial and antiproliferative activities. nih.govresearchgate.net

Rationale for Investigating N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine as a Research Target

The scientific rationale for investigating this compound is built upon the synergistic potential of its two primary components: the 5-benzyl-1,3,4-thiadiazole core and the glycine side chain.

The core structure, 2-amino-5-benzyl-1,3,4-thiadiazole, is a known pharmacophore. Research on closely related analogues has revealed significant biological activities. For instance, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. smolecule.com The structure of the benzyl (B1604629) group was found to have a dramatic impact on this activity. smolecule.com

Furthermore, other 5-benzyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for different therapeutic targets. One study reported moderate acetylcholinesterase (AChE) inhibition activity for a 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole derivative, suggesting potential applications in managing conditions like Alzheimer's disease.

Given the established bioactivity of the 5-benzyl-1,3,4-thiadiazole scaffold, the conjugation of a glycine molecule at the 2-amino position is a logical step in molecular modification. This chemical alteration is hypothesized to:

Enhance Bioavailability: The addition of the hydrophilic glycine moiety could improve the compound's solubility and absorption. nih.gov

Modify Pharmacokinetics: The glycine conjugate may alter the metabolism and distribution of the parent molecule, potentially leading to a more favorable therapeutic profile. researchgate.net

Introduce New Biological Activities: The N-substituted glycine derivative may interact with different biological targets compared to the parent amine, or exhibit enhanced potency against the same targets. nih.gov

The investigation into this compound is therefore driven by the prospect of creating a novel therapeutic agent that combines the proven pharmacological value of the 1,3,4-thiadiazole ring with the beneficial modifying properties of glycine.

Detailed Research Findings on Related Compounds

While specific research data on the biological activity of this compound is not extensively available in the public domain, studies on structurally similar compounds provide valuable insights into its potential. The following tables summarize findings for close analogues.

| Compound | Structure | AChE Inhibition (IC50 in µM) |

|---|---|---|

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | A 5-benzyl-1,3,4-thiadiazole core with a pyrrolidine (B122466) group at the 2-position and a bromine on the benzyl ring. | 33.16 |

| Tacrine (B349632) (Reference Drug) | - | Data not specified in the provided context. |

| Compound Type | Target Bacteria | Activity |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones | Staphylococcus aureus | Some derivatives showed high activity, comparable or more potent than norfloxacin (B1679917) and ciprofloxacin (B1669076). |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones | Staphylococcus epidermidis | Some derivatives showed high activity, comparable or more potent than norfloxacin and ciprofloxacin. |

Structure

3D Structure

Properties

CAS No. |

185301-18-2 |

|---|---|

Molecular Formula |

C11H11N3O2S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]acetic acid |

InChI |

InChI=1S/C11H11N3O2S/c15-10(16)7-12-11-14-13-9(17-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,15,16) |

InChI Key |

JYHOHSIOISYKGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NCC(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Analysis of N 5 Benzyl 1,3,4 Thiadiazol 2 Yl Glycine Derivatives

Influence of Substituent Variations on the Benzyl (B1604629) Moiety on Biological Potency

The benzyl group attached to the 5-position of the thiadiazole ring serves as a crucial anchor for molecular recognition and its substitution pattern significantly modulates biological activity. SAR studies indicate that both the electronic nature and the position of substituents on the phenyl ring are pivotal.

Research into related 1,3,4-thiadiazole (B1197879) derivatives has shown that the introduction of specific substituents on the benzyl ring can enhance potency. For instance, in a study on acetylcholinesterase (AChE) inhibitors, a derivative featuring a 4-bromobenzyl group, namely 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, exhibited moderate inhibitory activity with an IC₅₀ value of 33.16 µM. uq.edu.au This highlights that electron-withdrawing halogen substituents can be favorable for certain biological targets. Docking studies of this compound revealed that the nitrogen atom of the 1,3,4-thiadiazole ring can form a hydrogen bond with the His440 residue of the AChE enzyme. uq.edu.au

In other series of 1,3,4-thiadiazole derivatives, the introduction of lipophilic or electron-withdrawing substituents at the 5-position has been associated with increased potency and selectivity, particularly for kinase inhibition. nih.gov For example, studies on anti-Helicobacter pylori agents based on a 1,3,4-thiadiazole scaffold demonstrated that the nature of the benzyl substituent is a key determinant of activity. The compound with a 3-methoxybenzyl group showed strong potential against metronidazole-resistant isolates of H. pylori. biosyn.com Furthermore, derivatives with di-substitutions, such as 2,6-difluoro and 3,4-dichloro patterns on the benzyl ring, have also been synthesized and evaluated, indicating that both steric and electronic profiles of the benzyl moiety are key variables in optimizing biological activity. biosyn.com

The data below illustrates how different substitutions on the benzyl ring of related thiadiazole compounds affect their biological activity.

| Compound ID | Benzyl Moiety Substitution | Target/Assay | Activity | Reference |

| 4a | 4-Bromo | Acetylcholinesterase | IC₅₀ = 33.16 µM | uq.edu.au |

| 6d | 2,6-Difluoro | H. pylori | Active | biosyn.com |

| 6g | 3,4-Dichloro | H. pylori | Active | biosyn.com |

| 6h | 4-Bromo | H. pylori | Active | biosyn.com |

| 6i | 3-Methoxy | H. pylori | Potent Activity | biosyn.com |

Conformational Impact and Contributions of the Glycine (B1666218) Residue to Molecular Interactions

The glycine residue in N-(5-benzyl-1,3,4-thiadiazol-2-yl)glycine acts as a flexible linker, a role that is critical for the molecule's ability to adapt its conformation and engage effectively with its biological target. Glycine is unique among amino acids due to its lack of a side chain, affording it the highest degree of conformational flexibility. iris-biotech.de This flexibility stems from the large allowed areas for its phi (Φ) and psi (Ψ) dihedral angles in the Ramachandran plot, enabling it to form structural elements like turns and breaks that are less accessible to other amino acids. iris-biotech.de

In the context of drug design, incorporating glycine or glycine-rich sequences as linkers between a pharmacophore (like the thiadiazole ring) and a binding group (like the terminal carboxylate) is a common strategy. nih.govcreative-peptides.com This flexible linker allows the binding group to orient itself optimally within a receptor pocket to maximize interactions, such as hydrogen bonds or salt bridges, without imposing significant steric strain on the rest of the molecule. nih.gov The flexibility of the glycine unit can permit the molecule to adopt different conformations to bind to various targets or to navigate through biological membranes. creative-peptides.com

The length and composition of such linkers are known to be critical. Studies on fusion proteins and other complex molecules show that decreasing the glycine content in a linker, for instance by replacing it with serine or alanine, leads to increased stiffness. acs.orgtue.nl Therefore, the single glycine residue in the parent compound provides a specific degree of rotational freedom that is essential for its molecular interactions. It effectively decouples the orientation of the carboxylic acid group from the plane of the thiadiazole ring, allowing for fine-tuning of the ligand-target binding event.

The Role of the 1,3,4-Thiadiazole Core in Modulating Bioactivity

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized as a versatile pharmacophore that contributes significantly to the biological activity of the compounds in which it is found. iris-biotech.decreative-peptides.com Its importance stems from several key properties.

Firstly, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a core structure in nucleic bases. creative-peptides.com This structural mimicry allows thiadiazole derivatives to potentially interfere with biological processes involving nucleotides, such as DNA replication, which is a key mechanism for their anticancer activity. creative-peptides.com

Secondly, the mesoionic character of the 1,3,4-thiadiazole heterocycle enhances the ability of these compounds to cross biological membranes and interact with target proteins, which can contribute to good oral bioavailability. creative-peptides.com The presence of the sulfur atom and two nitrogen atoms in the five-membered ring creates a specific electronic distribution that is favorable for forming non-covalent interactions with biological targets. creative-peptides.com Specifically, the sulfur atom can engage in interactions due to the presence of C-S σ* orbitals, which create regions of low electron density. creative-peptides.com

The essential role of this core has been demonstrated experimentally. In one study, replacing the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole (B1194373) isostere led to a drastic drop in anticancer activity, with IC₅₀ values increasing from the low micromolar range (1.62–4.61 μM) to a much less potent range (18.75–60.62 μM). creative-peptides.com This underscores the critical contribution of the sulfur-containing heterocycle to the pharmacological properties of this class of compounds. iris-biotech.decreative-peptides.com Furthermore, the thiadiazole ring is a key component in compounds designed for a wide range of activities, including antibacterial, antifungal, and kinase inhibition. nih.goviris-biotech.denih.govnih.gov

Steric and Electronic Effects on Ligand-Target Binding Specificity

The specificity of how a ligand like this compound binds to its target is governed by a combination of steric and electronic effects. These factors determine the complementarity between the ligand and the binding site.

Steric Effects: Steric hindrance plays a crucial role in ligand binding by defining the accessible conformations and orientations within a receptor pocket. tue.nl The size and shape of the benzyl group and any substituents upon it will dictate how well the molecule fits. For instance, bulky substituents in an unfavorable position could clash with residues in the binding site, preventing optimal binding. Conversely, a well-placed substituent could establish favorable van der Waals contacts. The glycine linker provides steric tolerance, allowing the benzyl-thiadiazole unit and the carboxylate group to adjust their relative positions to avoid steric clashes and achieve a more stable binding mode.

Electronic Effects: The electronic properties of the molecule are fundamental to the non-covalent interactions that stabilize the ligand-receptor complex.

Electron-withdrawing vs. Electron-donating Groups: As noted in section 3.1, the presence of electron-withdrawing groups (e.g., halogens like -Br, -Cl, -F) or electron-donating groups (e.g., methoxy (B1213986) -OCH₃) on the benzyl ring significantly alters the electronic landscape of the molecule. nih.govbiosyn.comnih.gov Electron-withdrawing groups can influence the acidity of nearby protons and the strength of hydrogen bonds, while also potentially participating in halogen bonding. Electron-donating groups can enhance π-π stacking interactions by increasing the electron density of the aromatic ring. nih.gov

Hydrogen Bonding: The nitrogen atoms of the 1,3,4-thiadiazole ring, the amide nitrogen, and the oxygen atoms of the glycine's carboxylate group are all potential hydrogen bond acceptors or donors. uq.edu.au These directed interactions are critical for specificity. For example, molecular docking has shown a nitrogen atom in the thiadiazole ring forming a key hydrogen bond with a histidine residue in the active site of acetylcholinesterase. uq.edu.au

π-π Interactions: The aromatic benzyl ring and the heteroaromatic thiadiazole ring are capable of engaging in π-π stacking or T-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding site. nih.gov The electronic nature of substituents on the benzyl ring directly modulates the strength of these interactions.

The combination of these effects creates a unique pharmacophore. The thiadiazole provides a central scaffold with specific hydrogen bonding capabilities, the flexible glycine linker allows for optimal positioning of the carboxylate, and the substituted benzyl group fine-tunes the steric fit and long-range electronic interactions.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of N 5 Benzyl 1,3,4 Thiadiazol 2 Yl Glycine and Analogs

Enzyme Inhibition Profiling and Target Elucidation

The interaction of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine analogs with various enzymes has been a key focus of research to elucidate their mechanism of action and therapeutic potential.

Analogs of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the function of the central nervous system. In one study, a series of three novel 5-benzyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their AChE inhibitory activity using the Ellman method. sigmaaldrich.com Among the synthesized compounds, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole demonstrated moderate activity with a 50% inhibitory concentration (IC₅₀) value of 33.16 µM, with tacrine (B349632) used as a reference drug. sigmaaldrich.com Molecular docking studies of this compound indicated interaction with the catalytic active site of AChE. sigmaaldrich.com

Kinetic analyses of related inhibitors have provided further insights. For instance, the kinetic study of E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride) revealed a mixed-type inhibition of AChE. nih.gov This type of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitor dissociation constants for E2020 were found to be significantly lower than those of its derivatives and the reference compound tetrahydroaminoacridine (THA), indicating a strong inhibitory effect on AChE. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Analogs

| Compound | Target Enzyme | Inhibition (IC₅₀) | Kinetic Profile | Reference |

|---|---|---|---|---|

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase (AChE) | 33.16 µM | - | sigmaaldrich.com |

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Analogs of this compound have shown potent inhibitory activity against several CA isoforms. A series of alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates were synthesized and assayed against four human CA isoforms (hCA I, II, VII, and XIII) and three bacterial β-CAs. rsc.org Many of these compounds displayed low nanomolar inhibition constants (Kᵢ) against hCA I, II, and VII. rsc.org Notably, the 3,4-dichlorobenzyl- and 3,5-difluorobenzyl-substituted analogs were identified as the most effective inhibitors against hCA XIII, although they were less potent than the standard inhibitor acetazolamide. rsc.org Another related compound, 2-benzenesulfonamido-1,3,4-thiadiazole-5-sulfonamide, has been noted for its selective inhibition of renal carbonic anhydrase. rsc.org

Table 2: Carbonic Anhydrase (CA) Inhibition by this compound Analogs

| Compound Analog | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | hCA I, II, VII | Low nanomolar range | rsc.org |

| 3,4-dichlorobenzyl-substituted carbamimidothioate | hCA XIII | 69.3 nM | rsc.org |

| 3,5-difluorobenzyl-substituted carbamimidothioate | hCA XIII | 69.3 nM | rsc.org |

The enzymatic inhibition profile of thiadiazole derivatives extends to other significant pathways.

Aminoacyl-tRNA Synthetases: N-benzylidene-N'-thiazol-2-yl-hydrazines, which are structurally related to the core compound, have been identified as dual-target inhibitors of mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS). tandfonline.com This finding suggests that these classes of compounds can interfere with protein biosynthesis in bacteria, presenting a potential mechanism for their antibacterial action. tandfonline.com

N-myristoyl transferase (NMT): NMTs are enzymes that play a role in protein localization and signaling. nih.gov Docking-based screening has led to the discovery of compounds with micromolar activity against human NMT1, indicating that this enzyme is a viable target for heterocyclic inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): A novel series of 1,3,4-thiadiazole (B1197879) derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov Several of these compounds, particularly those with sulfonamide moieties, exhibited potency comparable to the selective inhibitor celecoxib (B62257) and showed high selectivity indices over COX-1. nih.gov Molecular docking studies revealed that these compounds bind strongly to the COX-2 active site, with their selectivity attributed to their ability to fit into a specific pocket within the enzyme.

Antimicrobial Activity in Cellular Models

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacterial and fungal pathogens.

A range of N-(5-benzyl-1,3,4-thiadiazol-2-yl) analogs have been synthesized and evaluated for their antibacterial properties. A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The activity of some of these derivatives was comparable or even superior to the reference drugs norfloxacin (B1679917) and ciprofloxacin (B1669076). nih.gov Generally, these compounds exhibited moderate activity against Gram-negative bacteria, with most showing poor activity against Pseudomonas aeruginosa. Structure-activity relationship (SAR) studies indicated that the nature of the benzyl unit and the linker (S or SO₂) significantly influences the antibacterial potency. nih.gov For instance, ciprofloxacin derivatives were typically more potent than the corresponding norfloxacin derivatives, especially against Gram-positive strains. Furthermore, analogs with a chlorobenzylthio moiety also demonstrated good antibacterial activity against Gram-positive bacteria, with the position of the chlorine atom on the benzyl group affecting the activity.

Table 3: Antibacterial Activity of this compound Analogs (MIC, µg/mL)

| Compound Analog | S. aureus | S. epidermidis | Gram-Negative Bacteria | Reference |

|---|---|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) ciprofloxacin analogs | 0.5 - 2 | 0.03 - 1 | 1 - 16 | |

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) ciprofloxacin analogs | 0.5 - 2 | 0.03 - 1 | 1 - 16 |

The antifungal properties of 1,3,4-thiadiazole derivatives have been well-documented. A series of novel 1,3,4-thiadiazole derivatives were synthesized and tested against eight different Candida species. Two compounds, 3k (bearing a 2,4-difluorophenyl group) and 3l (bearing a 4-bromophenyl group), showed notable antifungal effects with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against several Candida strains, including C. albicans, C. krusei, and C. glabrata. The antifungal activity of these compounds was comparable to the standard drug fluconazole. Further investigation into the mechanism suggested that these active compounds may exert their effect through the inhibition of ergosterol (B1671047) biosynthesis. Other studies have also highlighted the antifungal potential of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold against pathogens like Aspergillus niger and Candida albicans.

Table 4: Antifungal Activity of this compound Analogs (MIC, µg/mL)

| Compound Analog | C. albicans ATCC 10231 | C. krusei ATCC 6528 | C. glabrata ATCC 2001 | C. famata | Reference |

|---|---|---|---|---|---|

| Compound 3k (2,4-difluorophenyl derivative) | 10 | 10 | >80 | 10 | |

| Compound 3l (4-bromophenyl derivative) | >80 | 80 | 10 | 10 |

Antiviral Activity in Cell Cultures

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable potential as antiviral agents against a variety of viral strains in cell-based assays. The structural versatility of this heterocyclic ring allows for modifications that can enhance potency and target specific viral processes. nih.gov

Studies have shown that compounds incorporating the 2-amino-1,3,4-thiadiazole moiety can serve as a promising foundation for developing agents against Human Immunodeficiency Virus (HIV). nih.gov For instance, the introduction of electron-withdrawing groups, such as fluorine, onto an N-aryl substituent has been found to enhance anti-HIV-1 activity. nih.gov While some chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles exhibited only moderate or low activity against HIV-1 and HIV-2, other analogs have shown more significant inhibition. nih.gov

The antiviral activity of this class of compounds extends to other significant human pathogens. A derivative, 1,2-dihydro-4,6-dimethyl-2-oxo-1-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-carbonitrile, was tested for its activity against the Hepatitis B virus (HBV) in a HepG2 2.2.15 cell line, which is a human hepatoblastoma cell line capable of producing HBV particles. nih.gov Furthermore, certain N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide analogs have been identified as inhibitors of the Influenza A H3N2 virus subtype, with one derivative showing an EC₅₀ value of 31.4 μM. nih.gov Other analogs have displayed activity against Parainfluenza-3 and Reovirus-1. nih.gov

In the context of plant pathology, 1,3,4-thiadiazole derivatives have been investigated for their efficacy against the Tobacco Mosaic Virus (TMV). mdpi.com A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and evaluated, with some compounds showing excellent protective activity against TMV in tobacco plants. mdpi.com Notably, compound E₂ from this series exhibited an EC₅₀ of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC₅₀ = 261.4 μg/mL). mdpi.com

| Compound/Analog | Virus Strain(s) | Activity/Potency (EC₅₀) | Cell Line |

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H₃N₂ | 31.4 μM | Not Specified |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E₂ ) | Tobacco Mosaic Virus (TMV) | 203.5 μg/mL | Tobacco Plants |

| 1,2-dihydro-4,6-dimethyl-2-oxo-1-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-carbonitrile | Hepatitis B Virus (HBV) | Activity Tested | HepG2 2.2.15 |

| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | Human Immunodeficiency Virus 1 & 2 (HIV-1, HIV-2) | Moderate to low activity | Not Specified |

In Vitro Anticancer and Antiproliferative Investigations

The 1,3,4-thiadiazole nucleus is a "privileged" scaffold in the design of anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a wide array of human cancer cell lines. mdpi.comresearchgate.net The structural similarity of the thiadiazole ring to pyrimidine (B1678525) allows these compounds to potentially interfere with DNA synthesis and replication processes in rapidly dividing cancer cells. nih.gov

A significant body of research has documented the in vitro antiproliferative activity of 1,3,4-thiadiazole analogs. Analogs featuring a benzylthio group, such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, have been assessed for their cytotoxicity. nih.govresearchgate.net In one study, a series of these compounds showed greater activity against the MDA-MB-231 breast cancer cell line compared to PC3 (prostate cancer) and U87 (glioblastoma) cell lines. nih.gov Compound 3g from this series, which has a methoxy (B1213986) group on the phenyl ring, was particularly potent against the MDA cell line with an IC₅₀ of 9 μM. nih.govresearchgate.net

Other studies have explored 5-aryl-1,3,4-thiadiazole derivatives linked to piperazine (B1678402) or piperidine (B6355638) rings. nih.gov Compounds 4e (containing an o-ethoxyphenyl piperazine moiety) and 4i (containing a benzyl piperidine moiety) demonstrated high activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines, with IC₅₀ values as low as 2.32 µM. nih.govnih.gov Importantly, these compounds showed high selectivity, with weak to no cytotoxic effects on normal mammalian Vero cells. nih.gov The antiproliferative activity of another analog, N-(5-methyl- mdpi.comresearchgate.netnih.govthiadiazol-2-yl)-propionamide, was most pronounced against HepG2 cells, with an IC₅₀ value of 9.4 μg/mL. dmed.org.ua

The table below summarizes the cytotoxic activity of various this compound analogs against different cancer cell lines.

| Compound/Analog | Cancer Cell Line | Cytotoxicity (IC₅₀) |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (3g) | MDA-MB-231 (Breast) | 9 μM nih.govresearchgate.net |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide (4e) | MCF-7 (Breast) | 4.67 µM nih.gov |

| HepG2 (Liver) | 3.14 µM nih.gov | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide (4i) | MCF-7 (Breast) | 2.32 µM nih.gov |

| HepG2 (Liver) | 6.51 µM nih.gov | |

| 2-(2-(trifluoromethyl)phenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM nih.gov |

| MDA-MB-231 (Breast) | 53.4 µM nih.gov | |

| N-(5-methyl- mdpi.comresearchgate.netnih.govthiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 μg/mL dmed.org.ua |

| HL-60 (Leukemia) | 9.4–97.6 μg/mL dmed.org.ua | |

| 1,3,4-thiadiazole himachalene hybrid (4a) | HT-1080 (Fibrosarcoma) | 11.18 ± 0.69 µM tandfonline.com |

| MCF-7 (Breast) | 12.38 ± 0.63 µM tandfonline.com | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 µM mdpi.com |

| MCF-7 (Breast) | 23.29 µM mdpi.com |

Investigations into the mechanisms of action for anticancer 1,3,4-thiadiazole derivatives have revealed their ability to modulate critical cellular processes, including apoptosis and cell cycle progression. tandfonline.commdpi.com

Flow cytometry analysis of cells treated with 1,3,4-thiadiazole himachalene hybrid 4a indicated that the compound induced apoptosis and caused cell cycle arrest at the G₀/G₁ phase. tandfonline.com Similarly, compounds 4e and 4i were found to induce cell cycle arrest at the S and G₂/M phases in HepG2 and MCF-7 cells, respectively. nih.govscispace.com The apoptotic effect of these compounds was further confirmed by a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, indicating that their cytotoxicity is mediated through the induction of apoptotic cell death. nih.govscispace.com N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have also been shown to induce apoptosis via a caspase-dependent pathway. researchgate.net

The antitumor capacity of 1,3,4-thiadiazole derivatives is also linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. mdpi.com Various analogs have been identified as inhibitors of several key enzymes, including:

Epidermal Growth Factor Receptor (EGFR) and HER-2: Certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives act as dual inhibitors of EGFR and HER-2. mdpi.comnih.gov In vitro evaluation of compounds 32a and 32d showed strong enzymatic inhibition of EGFR with IC₅₀ values of 0.08 and 0.30 µM, respectively. mdpi.com

Topoisomerase II: This enzyme is involved in DNA replication, and its inhibition is a known anticancer strategy. nih.govmdpi.com

Other Kinases: Analogs have been developed as inhibitors of Src and Abl kinases, which are involved in cell signaling pathways that promote tumor growth. nih.govmdpi.com

Molecular docking studies have further supported these findings, showing that active inhibitors can accumulate in the active sites of their target enzymes. tandfonline.com

Computational Chemistry and Molecular Modeling Applications in N 5 Benzyl 1,3,4 Thiadiazol 2 Yl Glycine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is crucial for understanding the structural basis of inhibition and for predicting the binding affinity of potential drug candidates. In the context of 1,3,4-thiadiazole (B1197879) derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.

Research has shown that 1,3,4-thiadiazole derivatives can effectively bind to the active sites of several key enzymes. For instance, docking studies on benzimidazole-thiadiazole hybrids identified compound 5f as having the highest docking interaction energy (−10.928 kcal/mol) with the 14-α demethylase (CYP51) enzyme of Candida species. nih.gov The simulations revealed that the thiadiazole core is responsible for interacting with the heme group, while a hydrogen bond forms between the benzimidazole (B57391) ring and the amino acid residue Met508. nih.gov

Similarly, docking of a novel 1,3,4-thiadiazole derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide , against dihydrofolate reductase (DHFR) yielded a strong binding energy (ΔG) of -9.0 kcal/mol. mdpi.com This strong interaction was attributed to three intermolecular hydrogen bonds involving the thiadiazole ring and the amino acid residues Asp 21 and Ser 59, as well as the secondary amino group with Tyr 22. mdpi.com

In another study targeting acetylcholinesterase (AChE), a potential target for Alzheimer's disease treatment, the derivative 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole was docked into the enzyme's catalytic active site. researchgate.net The docking results indicated that a nitrogen atom of the 1,3,4-thiadiazole ring could form a hydrogen bond with His440, providing a rationale for its observed inhibitory activity. researchgate.net Furthermore, studies on 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives as Sirtuin 2 (SIRT2) inhibitors have used molecular docking to rationalize their significant inhibitory activity and selectivity. nih.gov

These studies highlight the power of molecular docking to identify crucial ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for the biological activity of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine analogs.

Table 1: Molecular Docking Results for this compound Analogs

| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Compound 5f (a benzimidazole-thiadiazole hybrid) | 14-α demethylase (CYP51) | -10.928 | Interaction of thiadiazole core with heme; H-bond with Met508. nih.gov |

| Compound 4 (a dichlorophenyl-thiadiazole) | Dihydrofolate Reductase (DHFR) | -9.0 | H-bonds with Asp 21, Ser 59, and Tyr 22. mdpi.com |

| N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide | Dihydrofolate Reductase (DHFR) | -8.2 | H-bonds involving the sulfamide (B24259) group with Glu 30 and the methoxy (B1213986) group with Gln 35. mdpi.com |

| Compound 4a (2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole) | Acetylcholinesterase (AChE) | Not specified | H-bond between thiadiazole N atom and His440. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide a deeper understanding of a molecule's stability, reactivity, and charge distribution, which are critical determinants of its biological activity.

For 1,3,4-thiadiazole derivatives, DFT analysis has been used to study their frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). universci.com The energy gap (Eg) between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. universci.com For instance, the analysis of (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl)imino)thiazolidine–4-one revealed its electronic properties and the energy difference between its HOMO and LUMO levels, providing insights into its stability and reactivity. universci.com

Mulliken atomic charge analysis is another valuable quantum chemical tool used to determine the electron density distribution across a molecule. universci.com This analysis helps identify which atoms are electron-rich (nucleophilic) and which are electron-deficient (electrophilic). In the study of the aforementioned thiazolidinone derivative, Mulliken analysis identified the most electron-deficient carbon atom, suggesting it as a likely site for nucleophilic attack, which is crucial information for understanding reaction mechanisms and intermolecular interactions. universci.com

Table 2: Quantum Chemical Descriptors for a Representative Thiadiazole Derivative

| Compound | Method | Key Findings |

|---|---|---|

| (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl)imino)thiazolidine–4-one | DFT (B3LYP/6–311++G(d,p)) | Analysis of HOMO-LUMO energy gap to evaluate chemical reactivity. universci.com |

| (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl)imino)thiazolidine–4-one | Mulliken Atomic Charge Analysis | Identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) sites to understand reactivity. universci.com |

Molecular Dynamics Simulations for Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with higher accuracy.

In the study of benzimidazole-thiadiazole hybrids as antimicrobial agents, 100-nanosecond MD simulations were performed to test the stability of the most active compounds when bound to the CYP51 enzyme. nih.gov These simulations help confirm that the interactions predicted by docking are maintained over a physiologically relevant timescale.

Similarly, research on 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives as SIRT2 inhibitors employed all-atom, explicit-solvent MD simulations. nih.gov These simulations were coupled with end-point binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov This combined approach provides a more accurate prediction of ligand binding affinities and helps to validate the design strategy for developing potent and selective inhibitors. nih.gov The results from such simulations can advocate for specific chemotypes as promising leads for further drug discovery efforts. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Lead Optimization

A promising drug candidate must not only have high efficacy but also possess favorable ADMET properties. In silico ADMET prediction has become a standard practice in the early stages of drug development to filter out compounds that are likely to fail later due to poor pharmacokinetics or toxicity.

For novel 1,3,4-thiadiazole derivatives, in silico studies are performed to predict their pharmacological characteristics. nih.gov These predictions help in the lead optimization process by identifying potential liabilities. For example, computational tools can estimate properties like aqueous solubility, membrane permeability, and potential for causing drug-drug interactions or toxicity.

Table 3: In Silico ADMET Profiling Applications for Thiadiazole Derivatives

| Study Focus | Computational Method | Purpose | Reference |

|---|---|---|---|

| Anticancer Agents | In silico ADMET profile | To predict the pharmacological characteristics of new thiadiazoles. | nih.gov |

| Antimicrobial Agents | Theoretical ADME calculations | To ensure compound profiles are suitable and adhere to limiting rules for drug-likeness. | nih.gov |

Future Directions and Research Prospects for N 5 Benzyl 1,3,4 Thiadiazol 2 Yl Glycine Derivatives

Rational Design of Novel Analogs with Enhanced Biological Specificity

The future development of N-(5-benzyl-1,3,4-thiadiazol-2-yl)glycine derivatives hinges on the principles of rational drug design to create analogs with improved potency and, crucially, enhanced biological specificity. This approach moves beyond broad-spectrum activity to target specific enzymes, receptors, or pathways implicated in disease, thereby minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the systematic exploration of structure-activity relationships. For the 1,3,4-thiadiazole (B1197879) scaffold, research has shown that substitutions at the C2 and C5 positions significantly influence biological activity. nih.gov For instance, in a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, both the nature of the substituent on the benzyl (B1604629) ring and the linker (thio or sulfonyl) were found to dramatically impact antibacterial activity. nih.govmdpi.com Future SAR studies on this compound analogs should systematically modify the benzyl and glycine (B1666218) moieties to probe their interactions with biological targets.

Computational and In Silico Modeling: Molecular modeling techniques are indispensable tools for predicting the binding affinity and interaction of novel analogs with their targets. researchgate.net For example, docking studies have been successfully used to understand the binding of 5-benzyl-1,3,4-thiadiazole derivatives with acetylcholinesterase, revealing key interactions such as hydrogen bonding between a nitrogen atom of the thiadiazole ring and the catalytic active site. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the inhibitory activity of new derivatives against specific targets, such as the PIM-1 kinase for 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines. researchgate.net Future research will undoubtedly leverage these computational approaches to design this compound analogs with optimized binding geometries and electronic properties for specific targets.

Bioisosteric Replacement: The 1,3,4-thiadiazole ring itself is considered a bioisostere of the pyrimidine (B1678525) ring, which is a fundamental component of nucleobases. mdpi.comnih.gov This similarity is thought to be one reason for the broad biological activity of thiadiazole derivatives, including their ability to interfere with DNA replication. nih.gov Future design strategies could explore the replacement of the glycine moiety with other amino acids or small peptide fragments to modulate the compound's physicochemical properties and target interactions.

| Design Strategy | Application to this compound Derivatives | Potential Outcome |

| SAR Studies | Systematic modification of the benzyl ring (e.g., with electron-donating or-withdrawing groups) and the glycine side chain. | Identification of key functional groups for enhanced potency and selectivity. |

| Computational Modeling | Docking simulations against known and putative targets; QSAR model development. | Prediction of binding affinity and guidance for synthetic efforts. |

| Bioisosteric Replacement | Substitution of the glycine moiety with other amino acids or peptidomimetics. | Improved pharmacokinetic properties and novel target interactions. |

Exploration of Undiscovered Biological Targets and Signaling Pathways

The 1,3,4-thiadiazole scaffold has been associated with a remarkably diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.gov This suggests that derivatives of this compound may interact with a multitude of biological targets, many of which may still be undiscovered.

Known Targets as a Starting Point: Research has identified several molecular targets for 1,3,4-thiadiazole derivatives. These include enzymes like carbonic anhydrase, cyclooxygenase, and various kinases such as Abl tyrosine kinase and focal adhesion kinase (FAK). nih.govresearchgate.nethilarispublisher.com For instance, certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia. nih.gov The known inhibitory profile of this class of compounds provides a logical starting point for screening this compound derivatives against these established targets.

Phenotypic Screening and Target Deconvolution: A promising approach for discovering novel targets is through phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target. Once a desired phenotype is observed, target deconvolution techniques can be employed to identify the specific molecular target responsible for the effect. This unbiased approach could reveal entirely new mechanisms of action for this compound derivatives.

Emerging Therapeutic Areas: The broad bioactivity of 1,3,4-thiadiazoles suggests their potential in emerging therapeutic areas. For example, some derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. researchgate.net Others have shown activity against viral targets, including the hepatitis B virus. mdpi.com Future research should explore the potential of this compound analogs in these and other areas of unmet medical need. For instance, given the role of certain kinases in inflammatory signaling, these compounds could be investigated as novel anti-inflammatory agents.

| Potential Therapeutic Area | Known/Putative Targets for 1,3,4-Thiadiazoles |

| Oncology | Kinases (e.g., Bcr-Abl, FAK, EGFR), Carbonic Anhydrase, Tubulin mdpi.comnih.govhilarispublisher.com |

| Infectious Diseases | Bacterial and fungal enzymes, viral replication machinery nih.govmdpi.com |

| Neurodegenerative Diseases | Acetylcholinesterase researchgate.net |

| Inflammation | Cyclooxygenase, other inflammatory kinases researchgate.net |

Development of Advanced Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis

The exploration of the full therapeutic potential of this compound derivatives requires robust and flexible synthetic strategies. Future research in this area will likely focus on two key aspects: the development of methods for scalable production and the implementation of diversity-oriented synthesis to generate large libraries of analogs for high-throughput screening.

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for creating collections of structurally diverse small molecules. acs.orgnih.gov For the 1,3,4-thiadiazole scaffold, solid-phase synthesis based on a branching DOS strategy has been successfully employed to construct libraries with a high degree of skeletal diversity. acs.orgnih.gov In one such approach, a thiosemicarbazide (B42300) resin is used as a starting point for the generation of 1,3,4-thiadiazole cores, to which various functional groups can be appended. acs.orgnih.gov This methodology allows for the rapid generation of a large number of derivatives with varied substituents, which is essential for comprehensive SAR studies and for screening against a wide range of biological targets.

Scalable Synthesis: While laboratory-scale synthesis of 1,3,4-thiadiazole derivatives is well-established, the development of scalable and cost-effective production methods is crucial for their potential clinical translation. Future research should focus on optimizing reaction conditions, minimizing the use of hazardous reagents, and developing purification protocols that are amenable to large-scale production. One-pot synthesis methods, which reduce the number of intermediate purification steps, are particularly attractive for this purpose. researchgate.net

Novel Synthetic Routes: The continuous development of new synthetic methodologies will also play a role in expanding the chemical space accessible for this compound derivatives. For example, recent advances in C-H activation and flow chemistry could offer more efficient and sustainable routes to these compounds.

| Synthetic Approach | Description | Relevance to this compound |

| Diversity-Oriented Synthesis (DOS) | Strategy to generate large libraries of structurally diverse compounds. | Rapid exploration of chemical space for hit identification. acs.orgnih.gov |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, facilitating purification. | Amenable to automation and library generation. acs.orgnih.gov |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency and potential for scalability. researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the biological effects of this compound derivatives, future research will need to move beyond single-target analyses and embrace a more holistic, systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the complex mechanisms of action of these compounds. mdpi.com

A Systems-Level View: Multi-omics analysis can provide a comprehensive snapshot of the cellular state in response to treatment with a particular compound. mdpi.com For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. mdpi.com By integrating these different layers of biological information, researchers can construct detailed regulatory networks and identify the key pathways and molecules that are perturbed by the compound.

Application to this compound: While multi-omics studies have not yet been specifically reported for this compound, the general methodology is highly applicable. For instance, if a derivative shows promising anticancer activity in cell-based assays, a multi-omics approach could be used to:

Identify the primary target and off-targets: By observing which proteins' levels or activities change most significantly.

Uncover the downstream signaling pathways: By analyzing the cascade of changes in gene and protein expression.

Discover biomarkers of response: By identifying molecular signatures that correlate with sensitivity or resistance to the compound.

Elucidate mechanisms of toxicity: By revealing unintended effects on cellular pathways.

The integration of multi-omics data represents a paradigm shift in drug discovery, moving from a reductionist to a systems-based understanding of drug action. For this compound and its derivatives, this approach holds the key to unlocking their full therapeutic potential and advancing them toward clinical application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling glycine derivatives with functionalized 1,3,4-thiadiazole precursors. For example, acetylglycine or benzoyl-glycine can react with enaminones under reflux in acetic anhydride to form thiadiazole-glycine hybrids . Optimization may include adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and catalysts. Characterization via (e.g., δ 2.96–8.03 ppm for olefinic and aromatic protons) ensures structural fidelity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- identifies substituents: aromatic protons (δ 6.89–8.03 ppm), methyl/methylene groups (δ 2.96–3.81 ppm), and glycine backbone signals (e.g., δ 5.90–7.85 ppm for E/Z isomer confirmation) .

- Mass spectrometry confirms molecular weight (e.g., CHNOS) and fragmentation patterns.

- IR spectroscopy detects functional groups (e.g., C=O stretch ~1700 cm) .

Q. What preliminary bioactivity assays are suitable for screening this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial screening : Disk diffusion or microdilution against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Enzyme inhibition : Kinetic assays (e.g., glutaminase-1 inhibition via IC) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in species-specific bioactivity data for thiadiazole derivatives?

- Methodological Answer : Inconsistent activity across species (e.g., Sp1–Sp5 in ) may arise from metabolic differences or assay conditions. Strategies include:

- Dose-response curves to identify potency thresholds.

- Metabolite profiling (e.g., LC-MS) to assess compound stability.

- Computational modeling (e.g., molecular docking) to predict target binding across species .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Intermediate purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) .

- Catalyst screening : Use of Lewis acids (e.g., ZnCl) or organocatalysts to accelerate coupling steps.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in glycine-thiadiazole conjugation .

Q. How does the electronic nature of substituents on the benzyl group affect biological activity?

- Methodological Answer : Substituents alter lipophilicity and electron density, impacting membrane permeability and target interactions. For example:

- Electron-withdrawing groups (e.g., -Cl, -CF) enhance antimicrobial activity by increasing electrophilicity .

- Bulkier groups (e.g., tert-butyl) may sterically hinder binding, reducing efficacy . Quantitative structure-activity relationship (QSAR) models can predict these effects .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2–3) or plasma .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition above 150°C) .

- X-ray crystallography : Resolves crystal packing and hygroscopicity risks .

Data Analysis & Experimental Design

Q. How should researchers design dose-ranging studies for in vivo efficacy testing?

- Methodological Answer :

- Pilot studies : Use 3–5 doses (e.g., 10–100 mg/kg) in rodent models to establish a therapeutic window.

- Pharmacokinetics : Measure plasma half-life (t) and bioavailability via LC-MS .

- Endpoint selection : Include survival rates, organ histopathology, and biomarker levels (e.g., inflammatory cytokines) .

Q. What statistical methods address variability in high-throughput screening data?

- Methodological Answer :

- Z-score normalization : Reduces plate-to-plate variability.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD): Identifies significant differences across treatment groups.

- Machine learning : Random forest models classify active vs. inactive compounds in large datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.